molecular formula C3Cl4N2S B1616232 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole CAS No. 5848-93-1

5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole

Cat. No. B1616232
Key on ui cas rn: 5848-93-1
M. Wt: 237.9 g/mol
InChI Key: MARKPJMFLDWCID-UHFFFAOYSA-N
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Patent
US03979403

Procedure details

The reaction between trichloroacetamidine and trichloromethanesulfenyl chloride to produce 3-trichloromethyl-5-chloro-1,2,4-thiadiazole appears to be a complex set of reactions occurring simultaneously which may be represented as follows: ##SPC1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])([Cl:6])[C:3]([NH2:5])=[NH:4].[Cl:8][C:9](Cl)(Cl)[S:10]Cl>>[Cl:1][C:2]([Cl:7])([Cl:6])[C:3]1[N:5]=[C:9]([Cl:8])[S:10][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=N)N)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(SCl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C1=NSC(=N1)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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